
2-Chloro-8-ethyl-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-8-ethyl-4-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound features a quinoline core structure with chlorine, ethyl, and methyl substituents at positions 2, 8, and 4, respectively. This unique substitution pattern imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-ethyl-4-methylquinoline typically involves multi-step reactions. One common method includes the following steps :
Methanol Reaction: The initial step involves reacting the starting materials in methanol at 40°C for 7 hours.
Diphenylether Reflux: The intermediate product is then refluxed in diphenylether for 0.5 hours.
Trichlorophosphate Reflux: Finally, the compound undergoes reflux with trichlorophosphate for 3 hours to yield this compound.
Industrial Production Methods: Industrial production methods for quinoline derivatives often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-8-ethyl-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Reduction Products: Reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
2-Chloro-8-ethyl-4-methylquinoline has a wide range of applications in scientific research :
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its pharmacological effects.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-8-ethyl-4-methylquinoline involves its interaction with specific molecular targets . The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
Comparison with Similar Compounds
2-Chloro-8-ethyl-4-methylquinoline can be compared with other quinoline derivatives to highlight its uniqueness :
Similar Compounds: 2-Chloroquinoline, 8-Ethylquinoline, 4-Methylquinoline.
Uniqueness: The specific substitution pattern of chlorine, ethyl, and methyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12ClN |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
2-chloro-8-ethyl-4-methylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-3-9-5-4-6-10-8(2)7-11(13)14-12(9)10/h4-7H,3H2,1-2H3 |
InChI Key |
DNDPHSGMDZZUIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


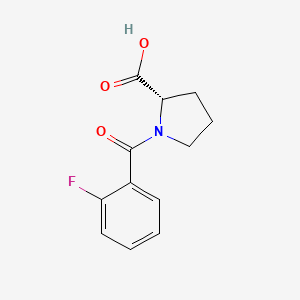
![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide](/img/structure/B12110377.png)
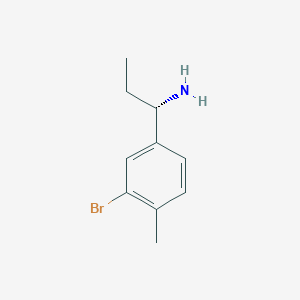

![6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12110410.png)
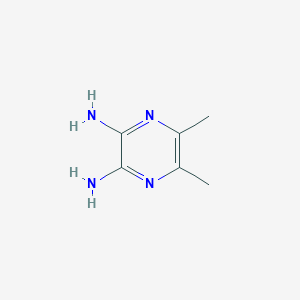
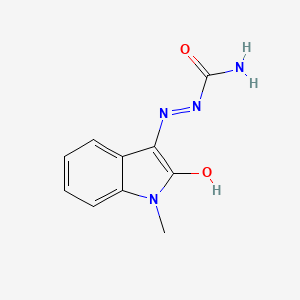
![Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]-](/img/structure/B12110424.png)
![Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)
![N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide](/img/structure/B12110434.png)

![1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-](/img/structure/B12110440.png)
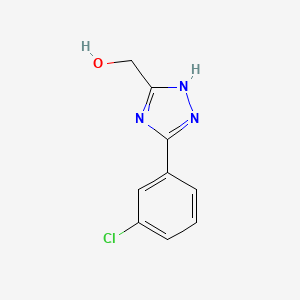
![2-[[3-Phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid](/img/structure/B12110452.png)
